molecular formula C19H16ClNO3 B609977 6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid CAS No. 1467057-23-3

6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid

Cat. No. B609977
Key on ui cas rn: 1467057-23-3
M. Wt: 341.8 g/mol
InChI Key: FHQXLWCFSUSXBF-UHFFFAOYSA-N
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Patent
US08889730B2

Procedure details

To a solution of 6-chloro-5-[4-(1-hydroxy-cyclobutyl)-phenyl]-1H-indole-3-carbaldehyde (4.88 g, 15.0 mmol) in MeCN (212 mL) and tert-butanol (212 mL) at 0° C. was added 2-methyl-2-butene (120 mL, 1.15 mol), followed by a solution of sodium chlorite (25.5 g, 300 mmol) and sodium phosphate monobasic hydrate (42.5 g, 308 mmol) in water (212 mL) dropwise via addition funnel. The ice bath was removed and the reaction mixture was stirred vigorously at room temperature. After 13 hours, additional 2-methyl-2-butene (50 mL, 480 mmol) was added, followed by sodium chlorite (10.6 g, 125 mmol) and sodium phosphate monobasic hydrate (17.7 g, 125 mmol) as solids. The reaction mixture was stirred at room temperature for an additional 5 hours, and treated with additional 2-methyl-2-butene (25 mL, 240 mmol), solid sodium chlorite (5.3 g, 73 mmol) and solid sodium phosphate monobasic hydrate (8.8 g, 73 mmol). After an additional 4 hours, the reaction mixture was poured into a 4:1 mixture of saturated aqueous NH4Cl solution/water (500 mL), and extracted with EtOAc (3×400 mL). The combined organic layers were dried over Na2SO4 and concentrated in vacuo. The resulting material was loaded onto a silica gel plug and eluted, first with heptane/EtOAc (4:1, 1.5 L), followed by 1:4 heptane/EtOAc (3 L) then EtOAc (1 L). The filtrates from the second and third elutions were combined and concentrated in vacuo. The resulting tan solid was partially dissolved in 4:1 DMF/DCM, loaded onto an Isco silica gel cartridge, and purified by flash chromatography (20-80% EtOAc/heptane, with 0.2% formic acid modifier) to give the title compound (3.65 g, 71%) as a white solid. MS (ES+) 340.2 (M−H)+. 1H NMR (500 MHz, DMSO-d6) δ 12.10 (s, 1H), 11.95 (s, 1H), 8.08 (s, 1H), 7.95 (s, 1H), 7.64 (s, 1H), 7.57 (d, J=7.1 Hz, 2H), 7.41 (d, J=7.1 Hz, 2H), 5.52 (s, 1H), 2.48-2.40 (m, 2H), 2.35-2.26 (m, 2H), 1.97-1.90 (m, 1H), 1.76-1.62 (m, 1H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
6-chloro-5-[4-(1-hydroxy-cyclobutyl)-phenyl]-1H-indole-3-carbaldehyde
Quantity
4.88 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Two
Name
Quantity
212 mL
Type
solvent
Reaction Step Two
Quantity
212 mL
Type
solvent
Reaction Step Two
Quantity
25.5 g
Type
reactant
Reaction Step Three
Name
sodium phosphate monobasic hydrate
Quantity
42.5 g
Type
reactant
Reaction Step Three
Name
Quantity
212 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
10.6 g
Type
reactant
Reaction Step Five
Name
sodium phosphate monobasic hydrate
Quantity
17.7 g
Type
reactant
Reaction Step Six
Quantity
25 mL
Type
reactant
Reaction Step Seven
Quantity
5.3 g
Type
reactant
Reaction Step Seven
Name
sodium phosphate monobasic hydrate
Quantity
8.8 g
Type
reactant
Reaction Step Seven
Yield
71%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([CH:11]=[O:12])=[CH:7][NH:8]2)=[CH:4][C:3]=1[C:13]1[CH:18]=[CH:17][C:16]([C:19]2([OH:23])[CH2:22][CH2:21][CH2:20]2)=[CH:15][CH:14]=1.CC(=CC)C.Cl([O-])=[O:30].[Na+].O.OP([O-])(O)=O.[Na+].[NH4+].[Cl-]>CC#N.C(O)(C)(C)C.O>[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([C:11]([OH:30])=[O:12])=[CH:7][NH:8]2)=[CH:4][C:3]=1[C:13]1[CH:14]=[CH:15][C:16]([C:19]2([OH:23])[CH2:22][CH2:21][CH2:20]2)=[CH:17][CH:18]=1 |f:2.3,4.5.6,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Two
Name
6-chloro-5-[4-(1-hydroxy-cyclobutyl)-phenyl]-1H-indole-3-carbaldehyde
Quantity
4.88 g
Type
reactant
Smiles
ClC1=C(C=C2C(=CNC2=C1)C=O)C1=CC=C(C=C1)C1(CCC1)O
Name
Quantity
120 mL
Type
reactant
Smiles
CC(C)=CC
Name
Quantity
212 mL
Type
solvent
Smiles
CC#N
Name
Quantity
212 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Three
Name
Quantity
25.5 g
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Name
sodium phosphate monobasic hydrate
Quantity
42.5 g
Type
reactant
Smiles
O.OP(=O)(O)[O-].[Na+]
Name
Quantity
212 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
CC(C)=CC
Step Five
Name
Quantity
10.6 g
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Step Six
Name
sodium phosphate monobasic hydrate
Quantity
17.7 g
Type
reactant
Smiles
O.OP(=O)(O)[O-].[Na+]
Step Seven
Name
Quantity
25 mL
Type
reactant
Smiles
CC(C)=CC
Name
Quantity
5.3 g
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Name
sodium phosphate monobasic hydrate
Quantity
8.8 g
Type
reactant
Smiles
O.OP(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred vigorously at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for an additional 5 hours
Duration
5 h
WAIT
Type
WAIT
Details
After an additional 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
WASH
Type
WASH
Details
eluted, first with heptane/EtOAc (4:1, 1.5 L)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting tan solid was partially dissolved in 4:1 DMF/DCM
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (20-80% EtOAc/heptane, with 0.2% formic acid modifier)

Outcomes

Product
Details
Reaction Time
13 h
Name
Type
product
Smiles
ClC1=C(C=C2C(=CNC2=C1)C(=O)O)C1=CC=C(C=C1)C1(CCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.65 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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